Flt3/D835Y-IN-1
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Overview
Description
Flt3/D835Y-IN-1 is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) and its D835Y mutant. This compound is particularly significant in the context of acute myeloid leukemia (AML), where mutations in the FLT3 gene are frequently observed. The D835Y mutation in the tyrosine kinase domain of FLT3 is one of the most common mutations associated with AML, leading to constitutive activation of the kinase and promoting leukemic cell proliferation and survival .
Preparation Methods
The synthesis of Flt3/D835Y-IN-1 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups to enhance its inhibitory activity. The synthetic route typically involves:
Initial Synthesis: The core structure is synthesized using standard organic synthesis techniques, including condensation reactions and cyclization.
Functional Group Introduction: Specific functional groups are introduced to the core structure to enhance its binding affinity and selectivity for FLT3 and its D835Y mutant. This may involve the use of reagents such as halogenating agents, oxidizing agents, and protecting groups.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity and stability of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Flt3/D835Y-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially altering its inhibitory activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the core structure of this compound.
Scientific Research Applications
Flt3/D835Y-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: The compound is used as a tool to study the structure-activity relationships of FLT3 inhibitors, helping researchers design more potent and selective inhibitors.
Biology: In biological research, this compound is used to investigate the role of FLT3 and its mutants in cell signaling pathways, cell proliferation, and apoptosis.
Mechanism of Action
Flt3/D835Y-IN-1 exerts its effects by selectively inhibiting the activity of FLT3 and its D835Y mutant. The compound binds to the ATP-binding site of the kinase domain, preventing the phosphorylation and activation of downstream signaling pathways. This inhibition leads to the induction of apoptosis in leukemic cells expressing the FLT3-D835Y mutation, thereby reducing cell proliferation and survival .
Comparison with Similar Compounds
Flt3/D835Y-IN-1 is unique in its high selectivity and potency for FLT3 and its D835Y mutant. Similar compounds include:
Gilteritinib: Another FLT3 inhibitor that targets both FLT3-ITD and FLT3-TKD mutations, including D835Y.
Quizartinib: A selective FLT3 inhibitor that is effective against FLT3-ITD mutations but has limited activity against FLT3-TKD mutations.
Midostaurin: A multi-kinase inhibitor that targets FLT3 along with other kinases, but with lower selectivity compared to this compound.
This compound stands out due to its high specificity for the D835Y mutation, making it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C22H21N5O3 |
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Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-[(E)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxy-1-piperazin-1-ylethanone |
InChI |
InChI=1S/C22H21N5O3/c28-18(27-11-9-23-10-12-27)13-30-26-20-15-6-2-4-8-17(15)24-21(20)19-14-5-1-3-7-16(14)25-22(19)29/h1-8,23,25,29H,9-13H2/b26-20+ |
InChI Key |
DTTMVAWVXDJYSD-LHLOQNFPSA-N |
Isomeric SMILES |
C1CN(CCN1)C(=O)CO/N=C/2\C3=CC=CC=C3N=C2C4=C(NC5=CC=CC=C54)O |
Canonical SMILES |
C1CN(CCN1)C(=O)CON=C2C3=CC=CC=C3N=C2C4=C(NC5=CC=CC=C54)O |
Origin of Product |
United States |
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